3,3,3-Trifluoro-N-hydroxy-propionamidine
Description
3,3,3-Trifluoro-N-hydroxy-propionamidine is a fluorinated organic compound characterized by a trifluoromethyl (-CF₃) group, a hydroxyamine (-NHOH) moiety, and an amidine (-C(NH₂)NH) functional group.
Properties
Molecular Formula |
C3H5F3N2O |
|---|---|
Molecular Weight |
142.08 g/mol |
IUPAC Name |
3,3,3-trifluoro-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C3H5F3N2O/c4-3(5,6)1-2(7)8-9/h9H,1H2,(H2,7,8) |
InChI Key |
GLGKGSOVWORLIG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=NO)N)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 3,3,3-Trifluoro-N-hydroxy-propionamidine and related compounds from the evidence:
Key Findings from Comparative Studies
Electronic Effects of Substituents
- Trifluoromethyl (-CF₃) vs. Chloro (-Cl): The trifluoromethyl group in this compound and 3-Trifluoromethylpyridine is strongly electron-withdrawing, enhancing chemical stability and resistance to oxidation compared to chloro-substituted analogs like 3-Chloro-N-phenyl-phthalimide . This property is critical in agrochemicals, where prolonged environmental persistence is often desirable.
- Amidine vs. Phthalimide: The amidine group in the target compound is a strong base, enabling interactions with acidic biological targets. In contrast, the phthalimide ring in 3-Chloro-N-phenyl-phthalimide contributes to rigidity and thermal stability, making it suitable for high-performance polymers .
Solubility and Reactivity
- The hydroxyamine (-NHOH) group in this compound may enhance water solubility through hydrogen bonding, unlike 3-Trifluoromethylpyridine, which is highly lipophilic due to its aromatic ring and trifluoromethyl group .
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